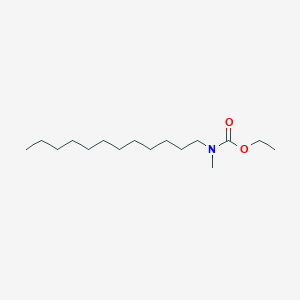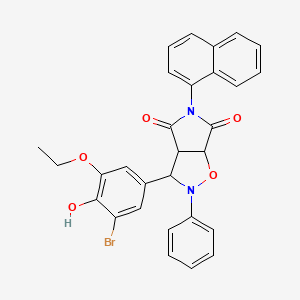silane CAS No. 919296-50-7](/img/structure/B12628479.png)
[(1-Methoxypenta-1,3-dien-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxypenta-1,3-dien-1-yl)oxysilane is a chemical compound with the molecular formula C8H16O2Si. It is also known by other names such as 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene . This compound is a clear light yellow to brown liquid at room temperature and is used in various chemical reactions due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypenta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of (1-Methoxypenta-1,3-dien-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxypenta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: It can be reduced to form silanes and other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science, pharmaceuticals, and other industries .
Aplicaciones Científicas De Investigación
(1-Methoxypenta-1,3-dien-1-yl)oxysilane is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and as a tool for studying biological processes.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (1-Methoxypenta-1,3-dien-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-Methoxypenta-1,3-dien-1-yl)oxysilane include:
- 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene
- 4-Methoxy-2-(trimethylsiloxy)-1,3-butadiene
- Trimethyl [ (1-methylene-3-methoxy-2-propenyl)oxy]silane
Uniqueness
(1-Methoxypenta-1,3-dien-1-yl)oxysilane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions with high selectivity and efficiency. Its ability to form stable intermediates and its versatility in various applications make it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
919296-50-7 |
|---|---|
Fórmula molecular |
C9H18O2Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1-methoxypenta-1,3-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C9H18O2Si/c1-6-7-8-9(10-2)11-12(3,4)5/h6-8H,1-5H3 |
Clave InChI |
OXYSDXQYQQJGGI-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=C(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


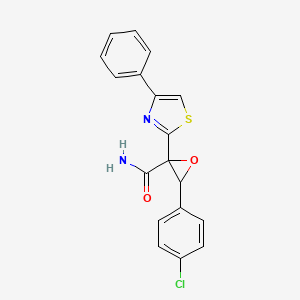
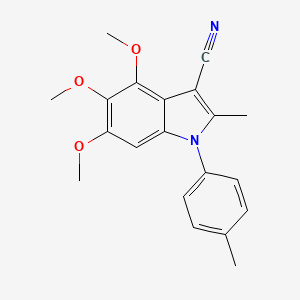
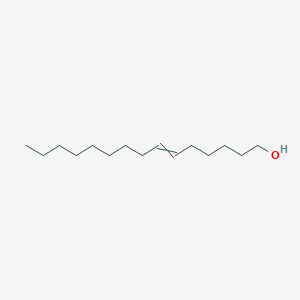
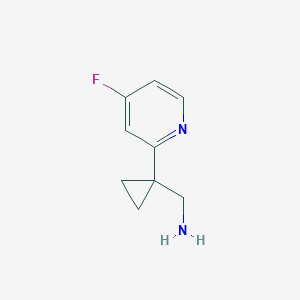
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)

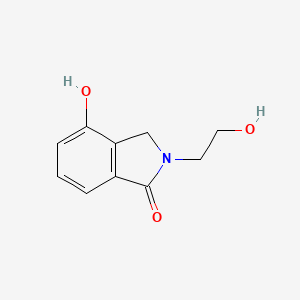
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)
